molecular formula C13H11BrClN3O B5858669 N-(4-bromo-2-chlorophenyl)-N'-(3-pyridinylmethyl)urea

N-(4-bromo-2-chlorophenyl)-N'-(3-pyridinylmethyl)urea

Cat. No. B5858669
M. Wt: 340.60 g/mol
InChI Key: HMGQNDCJFRJQPV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-N'-(3-pyridinylmethyl)urea belongs to a class of compounds that have been explored for their diverse chemical and physical properties. Compounds with similar structures have been synthesized and studied for their potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or carbonyl chloride. For example, N-(4-Chloro-3-trifluoromethylphenyl)-N′-(p-substituted phenyl) urea compounds were synthesized from 4-chloro-3-trifluoromethylaniline, triphosgene, and p-substituted aniline, demonstrating a method that could potentially be adapted for the synthesis of N-(4-bromo-2-chlorophenyl)-N'-(3-pyridinylmethyl)urea (Liu He-qin, 2010).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea linkage (–NH–CO–NH–), which significantly influences the compound's physical and chemical properties. X-ray diffraction studies, such as those conducted on related compounds, reveal the arrangement of atoms within the crystal lattice and provide insights into the molecular conformation and potential intermolecular interactions (B. Yamin & A. Mardi, 2003).

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, leveraging the reactivity of the urea functional group. These reactions include condensation, substitution, and addition reactions, which are pivotal in the synthesis of a wide range of chemical products. For instance, the condensation of 4-bromobenzaldehyde, urea, and substituted acetophenones leads to the formation of substituted pyrimidin-2-one and hexahydropyrimido[4,5-d]pyrimidin-2,7-dione, showcasing the compound's versatility in organic synthesis (V. F. Sedova & O. P. Shkurko, 2004).

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClN3O/c14-10-3-4-12(11(15)6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGQNDCJFRJQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320278
Record name 1-(4-bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea

CAS RN

701953-72-2
Record name 1-(4-bromo-2-chlorophenyl)-3-(pyridin-3-ylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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